

10-Methyl-10-deazaaminopterin: A Technical Overview of its Role in Folate Metabolism

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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

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Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent belonging to the 10-deazaaminopterin series of methotrexate (MTX) analogues.[1][2] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9), which are essential for DNA synthesis, repair, and cellular replication.[3][4] MDAM and its derivatives have demonstrated significant antitumor activity, in some cases superior to that of methotrexate, in various preclinical models.[1][5] This technical guide provides an in-depth analysis of the role of **10-Methyl-10-deazaaminopterin** in folate metabolism, focusing on its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and its interaction with key metabolic pathways.

Mechanism of Action

The primary mechanism of action of **10-Methyl-10-deazaaminopterin**, like other classical antifolates, is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

By binding tightly to DHFR, MDAM blocks the regeneration of THF, leading to a depletion of intracellular reduced folate pools. This, in turn, inhibits the synthesis of thymidylate and purines,



ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[4][10]

Beyond DHFR inhibition, the efficacy of MDAM is also influenced by two other critical cellular processes:

- Cellular Transport: MDAM enters cells via the reduced folate carrier (RFC-1), a major transport system for folates and antifolates.[11][12] The efficiency of this transport can significantly impact the intracellular concentration and, consequently, the cytotoxic activity of the drug. Some 10-deazaaminopterin analogues have shown more effective inward transport compared to methotrexate.[13]
- Polyglutamylation: Once inside the cell, MDAM is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[3][12] FPGS catalyzes the addition of glutamate residues to the molecule, forming polyglutamated derivatives.[14] These polyglutamated forms are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes.[3][10] The extent of polyglutamylation is a key determinant of the duration of action and overall efficacy of antifolates.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for **10-Methyl-10-deazaaminopterin** and related compounds from various studies. This data allows for a comparative analysis of their potency and cellular pharmacology.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | Ki (pM) | Reference |
|---|----------------|-------------|-----------|
| Methotrexate | L1210 cells | 4.82 ± 0.60 | [16] |
| 10-Ethyl-5-methyl- 5,10- dideazaaminopterin | L1210 cells | 100 | [16] |

Note: Specific Ki values for **10-Methyl-10-deazaaminopterin** were not readily available in the searched literature. However, it is reported to be a potent inhibitor of DHFR, with inhibitory



capabilities similar to 10-deazaaminopterin and aminopterin, and slightly more potent than methotrexate.[17]

Table 2: In Vitro Cell Growth Inhibition (IC50)

| Compound | Cell Line | IC50 (nM) | Reference |
|---|--------------------------------|-------------------------------------|-----------|
| Methotrexate | L1210 | 3.4 ± 1.0 | [16] |
| 10-Ethyl-5-methyl- 5,10- dideazaaminopterin | L1210 | 65 ± 18 | [16] |
| 10-Propargyl-10- deazaaminopterin (PDX) | VAMT-1 (human mesothelioma) | ~25-30 fold more potent than MTX | [18] |
| 10-Propargyl-10- deazaaminopterin (PDX) | JMN (human mesothelioma) | ~3 fold more potent than edatrexate | [18] |

Note: The 10-propargyl analogue of 10-deazaaminopterin was found to be about 5 times more potent than methotrexate as a growth inhibitor in L1210 cells.[13]

Table 3: In Vivo Antitumor Activity



| Compound | Tumor Model | Metric | Result | Reference |
|---------------------------------------|---------------------------|---|--------|-----------|
| 10-Methyl-10- deazaaminopteri n | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +235% | [2] |
| 10-Ethyl-10- deazaaminopteri n | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +211% | [2] |
| 10- Deazaaminopteri n | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +178% | [2] |
| Methotrexate | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +151% | [2] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of **10-Methyl-10-deazaaminopterin**.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a compound against DHFR.

Principle: The enzymatic activity of DHFR is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is typically observed as a decrease in absorbance at 340 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required to inhibit the enzyme's activity by 50% (IC50), from which the Ki can be calculated.

General Protocol:

• Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolic acid (DHF), are prepared in a suitable buffer (e.g., Tris-HCl or potassium phosphate buffer) at a specific pH (typically around 7.5). NADPH is also prepared fresh.



- Assay Reaction: The reaction mixture typically contains the buffer, NADPH, purified DHFR, and varying concentrations of the inhibitor (e.g., 10-Methyl-10-deazaaminopterin).
- Initiation of Reaction: The reaction is initiated by the addition of DHF.
- Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
- Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

In Vitro Cell Growth Inhibition Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, XTT, or resazurin assay).

General Protocol:

- Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a
 predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of 10-Methyl-10-deazaaminopterin. A vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate) are included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).



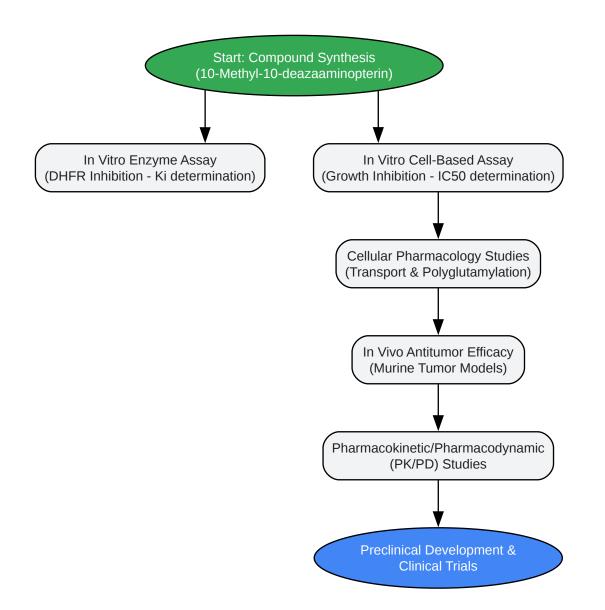
- Viability Assessment: A viability reagent (e.g., MTT) is added to each well. Viable cells
 metabolize the reagent, resulting in a color change that can be quantified by measuring the
 absorbance at a specific wavelength using a microplate reader.
- Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Metabolic Pathway Interactions and Experimental Workflows

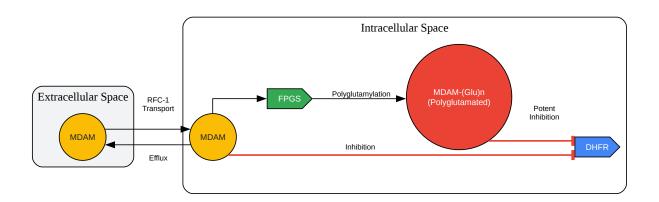
The following diagrams, generated using the DOT language, illustrate the central role of **10-Methyl-10-deazaaminopterin** in the folate metabolic pathway and a typical experimental workflow for its evaluation.











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